molecular formula C15H24N2O2S B7512317 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene

Numéro de catalogue B7512317
Poids moléculaire: 296.4 g/mol
Clé InChI: QZZAMMLZPVCDLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene, also known as TAK-220, is a small molecule antagonist of the chemokine receptor CCR3. It was first synthesized by Takeda Pharmaceutical Company Limited in Japan, and has since been studied for its potential use in treating inflammatory diseases.

Mécanisme D'action

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene acts as an antagonist of the chemokine receptor CCR3, which is involved in the recruitment of eosinophils to sites of inflammation. By blocking the activity of CCR3, 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene inhibits the migration of eosinophils, thereby reducing the inflammatory response.
Biochemical and Physiological Effects:
1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has been shown to reduce the levels of eosinophils in the blood and lungs of animals with asthma, and to reduce the severity of airway inflammation. It has also been shown to reduce the levels of inflammatory cytokines, such as IL-5 and IL-13, in the lungs of animals with asthma. In addition, 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has been shown to reduce the severity of neuropathic pain in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene in lab experiments is that it is a specific antagonist of CCR3, which allows for the selective inhibition of eosinophil migration. However, one limitation is that it may not be effective in all types of inflammatory diseases, as the involvement of CCR3 may vary depending on the disease.

Orientations Futures

Future research on 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene could focus on its potential use in treating other inflammatory diseases, such as ulcerative colitis and Crohn's disease. It could also explore the use of 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene in combination with other drugs, such as corticosteroids, to enhance its efficacy. Further studies could also investigate the long-term safety and efficacy of 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene in humans.

Méthodes De Synthèse

The synthesis of 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene involves several steps, including the reaction of 1,2,3,4-tetrahydronaphthalene with 2-bromoethylamine hydrobromide to form 1-(2-bromoethyl)-1,2,3,4-tetrahydronaphthalene. This compound is then reacted with sodium azide to form 1-(azidoethyl)-1,2,3,4-tetrahydronaphthalene, which is subsequently reduced with lithium aluminum hydride to form 1-(ethylaminoethyl)-1,2,3,4-tetrahydronaphthalene. Finally, this compound is reacted with methylpropan-2-ylsulfonamide to form 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene.

Applications De Recherche Scientifique

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has been studied for its potential use in treating inflammatory diseases, such as asthma and allergic rhinitis. It has been shown to inhibit the migration of eosinophils, which are a type of white blood cell involved in the inflammatory response. 1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene has also been studied for its potential use in treating other conditions, such as multiple sclerosis and neuropathic pain.

Propriétés

IUPAC Name

1-[[[methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-12(2)17(3)20(18,19)16-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-5,7,10,12,14,16H,6,8-9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZAMMLZPVCDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)NCC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[[Methyl(propan-2-yl)sulfamoyl]amino]methyl]-1,2,3,4-tetrahydronaphthalene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.